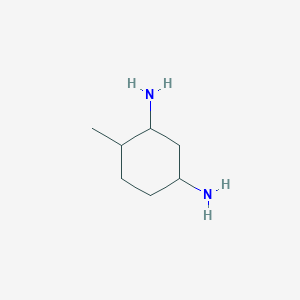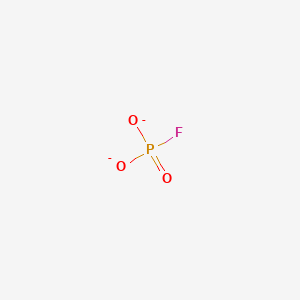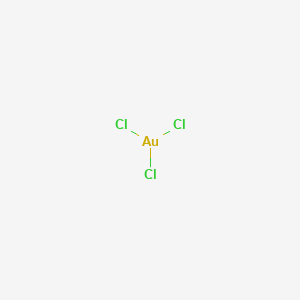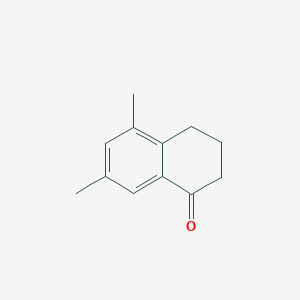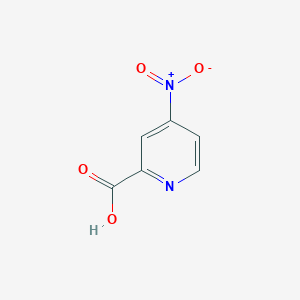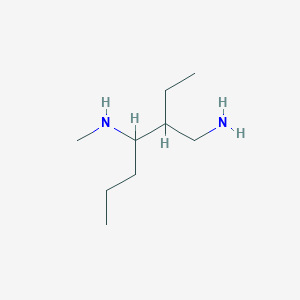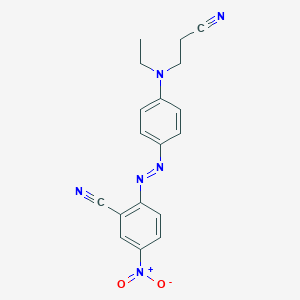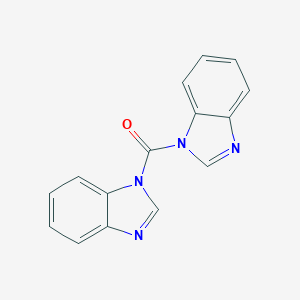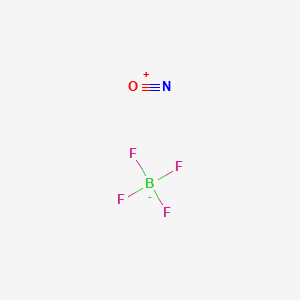
Nitrosonium tetrafluoroborate
Vue d'ensemble
Description
Nitrosonium tetrafluoroborate, also known as nitrosyl tetrafluoroborate, is a chemical compound with the formula NOBF₄. This colorless crystalline solid is widely used in organic synthesis as a nitrosating agent. It is composed of a nitrosonium cation (NO⁺) and a tetrafluoroborate anion (BF₄⁻). The compound is known for its strong oxidizing power and electrophilic character .
Mécanisme D'action
Target of Action
Nitrosonium tetrafluoroborate (NOBF4) is a nitrosating agent that primarily targets alcohols, secondary amines, and primary amines . It reacts with these compounds to yield alkyl nitrites, nitrosamines, and diazonium tetrafluoroborates, respectively .
Mode of Action
The dominant property of NOBF4 is the oxidizing power and electrophilic character of the nitrosonium cation . It forms colored charge transfer complexes with hexamethylbenzene and with 18-crown-6 . The nitrosonium cation acts as the oxidizer, itself being reduced to nitric oxide gas .
Biochemical Pathways
NOBF4 is involved in the nitrosation and diazotization of various compounds. It reacts with alcohols and secondary amines to yield alkyl nitrites and nitrosamines, respectively . It reacts with primary amines to yield diazonium tetrafluoroborates . These reactions are part of broader biochemical pathways involved in the synthesis of natural products, pharmaceuticals, and materials science .
Result of Action
The result of NOBF4’s action is the formation of alkyl nitrites, nitrosamines, and diazonium tetrafluoroborates from alcohols, secondary amines, and primary amines, respectively . These products have various applications in organic synthesis .
Action Environment
NOBF4 is a colorless crystalline solid that decomposes in water to form corrosive acids . Therefore, it must be handled under water-free conditions . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Nitrosonium Tetrafluoroborate is an efficient nitrosating and diazotizing agent . It reacts with alcohols and secondary amines to yield alkyl nitrites and nitrosamines, respectively . It also reacts with primary amines to yield diazonium tetrafluoroborates . The nature of these interactions involves the oxidizing power and electrophilic character of the nitrosonium cation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to donate a nitrosonium ion (NO+) to other molecules. This can lead to the formation of nitrosamines from secondary amines, or diazonium tetrafluoroborates from primary amines
Metabolic Pathways
It is known to interact with alcohols and amines to form nitrites and nitrosamines, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrosonium tetrafluoroborate can be synthesized through the reaction of nitrosyl chloride (NOCl) with tetrafluoroboric acid (HBF₄). The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the product: [ \text{NOCl} + \text{HBF}_4 \rightarrow \text{NOBF}_4 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is usually produced in a crystalline form and stored in airtight containers to prevent moisture absorption .
Types of Reactions:
Oxidation: this compound acts as a strong oxidizing agent. It can oxidize various metal complexes, converting them into their higher oxidation states.
Nitrosation: It is commonly used to nitrosate amines, converting them into nitrosamines.
Substitution: The compound can react with alcohols and secondary amines to yield alkyl nitrites and nitrosamines, respectively. .
Common Reagents and Conditions:
Oxidation: Metal complexes such as ferrocene can be oxidized using this compound.
Nitrosation: Amines are nitrosated under mild conditions using this compound.
Substitution: Reactions with alcohols and amines are typically carried out in organic solvents like acetonitrile
Major Products:
Oxidation: Metal salts such as ferrocenium tetrafluoroborate.
Nitrosation: Nitrosamines.
Substitution: Alkyl nitrites and diazonium tetrafluoroborates
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Nitronium tetrafluoroborate (NO₂BF₄): Similar in structure but contains a nitronium cation (NO₂⁺) instead of a nitrosonium cation. It is also a strong oxidizing agent but has different reactivity patterns.
Nitrosyl chloride (NOCl): Another nitrosating agent but less stable and more reactive compared to nitrosonium tetrafluoroborate.
Nitrosyl sulfuric acid (NOHSO₄): Used as a nitrosating agent but has different solubility and reactivity properties.
Uniqueness: this compound is unique due to its stability, strong oxidizing power, and ability to form stable complexes with various substrates. Its versatility in organic synthesis and industrial applications makes it a valuable compound in both research and practical applications .
Propriétés
IUPAC Name |
azanylidyneoxidanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.NO/c2-1(3,4)5;1-2/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCNVGDHOSFKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.N#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NOBF4, BF4NO | |
| Record name | Nitrosonium tetrafluoroborate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nitrosonium_tetrafluoroborate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14635-75-7 | |
| Record name | Borate(1-), tetrafluoro-, nitrosyl (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | NITROSYL TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B99S282SUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of nitrosonium tetrafluoroborate?
A1: The molecular formula of this compound is NOBF4. Its molecular weight is 116.82 g/mol.
Q2: What spectroscopic data are available for NOBF4?
A2: Infrared and Raman spectroscopy have been utilized to study NOBF4 and its complexes. [] For instance, characteristic bands for NO+ and the interaction with crown ethers can be observed. []
Q3: Is NOBF4 compatible with polar solvents?
A3: Yes, NOBF4 exhibits good solubility and stability in polar solvents like acetonitrile and dimethylformamide. [, ]
Q4: How does the stability of NOBF4 affect its applications?
A4: While stable in dry conditions and certain solvents, NOBF4 is highly reactive with water. [, ] This necessitates careful handling and anhydrous conditions for many of its applications.
Q5: What is the primary mode of action of NOBF4 in organic reactions?
A5: NOBF4 acts as a strong electrophile due to the electron deficiency of the nitrosonium ion (NO+). This makes it a powerful reagent for nitrosation, diazotization, and oxidation reactions. [, , , , ]
Q6: Can you provide examples of NOBF4’s use in synthesizing specific compounds?
A6: NOBF4 is employed in various syntheses, including:
- Furoxans: NOBF4 facilitates the synthesis of furoxans from styrenes in neutral or basic media, offering a milder alternative to conventional acidic conditions. []
- Fluoroaromatics: NOBF4 converts arylamines to aryl fluorides via diazonium tetrafluoroborate intermediates, providing a convenient one-pot synthesis. []
- Phenoxazine Dyes: NOBF4 enables the facile conversion of bis(3-dimethylaminophenyl) ether into phenoxazine dyes, showcasing its potential in developing "turn-on" fluorogenic probes. []
- Isoxazole Compounds: NOBF4 mediates the synthesis of isoxazole compounds through a unique nitrosyl insertion into π-allyl ligands of molybdenum complexes. []
- Acetamides: NOBF4 reacts with halides and methyl ethers in acetonitrile to form acetamides through a proposed cationic mechanism. []
Q7: How selective is NOBF4 in its reactions?
A7: The selectivity of NOBF4 depends on the reaction conditions and substrates. It can exhibit chemoselectivity, as seen in its preference for nitrosation of organotrifluoroborates over other functional groups. []
Q8: What are the advantages of using NOBF4 as a catalyst?
A8: Advantages include:
- Mild reaction conditions: NOBF4 allows reactions to proceed under milder conditions compared to some traditional methods, expanding its application scope to sensitive substrates. []
- High reactivity: The strong electrophilic nature of NO+ enables efficient and rapid reactions. []
- Versatility: NOBF4 participates in various reactions like nitrosation, diazotization, oxidation, and coupling reactions. [, , , , , ]
Q9: Has computational chemistry been employed in understanding NOBF4’s reactivity?
A9: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reactivity and electronic properties of NOBF4 and its complexes. [] This provides valuable insights into reaction mechanisms and aids in designing new synthetic strategies.
Q10: Are there strategies to improve the stability or solubility of NOBF4?
A11: While specific formulation strategies for NOBF4 are not extensively documented, handling it under strictly anhydrous conditions and using appropriate solvents like acetonitrile or dimethylformamide are crucial for maintaining its stability and reactivity. [, ]
Q11: What safety precautions are necessary when handling NOBF4?
A11: NOBF4 is corrosive and should be handled with appropriate personal protective equipment. It decomposes upon heating and contact with water, generating toxic fumes including HF and NOx. Therefore, it’s crucial to handle it under dry conditions and in a well-ventilated area. Consult the material safety data sheet (MSDS) for detailed safety information.
Q12: How is NOBF4 utilized in materials science?
A13: NOBF4 serves as a versatile reagent for surface modifications of nanomaterials. [, , , , ]
Q13: Can you elaborate on the role of NOBF4 in nanomaterial surface modification?
A14: NOBF4 facilitates ligand exchange reactions on nanocrystal surfaces, replacing hydrophobic ligands with hydrophilic ones. This process enables the transfer of nanocrystals from nonpolar to polar solvents, expanding their applications in various fields. [, , ]
Q14: Are there specific examples of NOBF4’s use in modifying nanomaterials for enhanced properties?
A14: Yes, examples include:
- Colloidal stability: NOBF4-modified superparamagnetic iron oxide nanoparticles (SPIONs) demonstrated improved colloidal stability and enhanced signal intensity in MALDI-MS analyses of peptides and proteins. []
- Thermoelectric properties: Surfactant-free bismuth telluride nanoparticles (NPs), obtained by removing surfactants with NOBF4, were consolidated into pellets with improved thermoelectric properties. []
- Photocatalytic activity: NOBF4 facilitated the synthesis of titanium dioxide/cadmium sulfide nanosphere particles with enhanced photocatalytic performance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


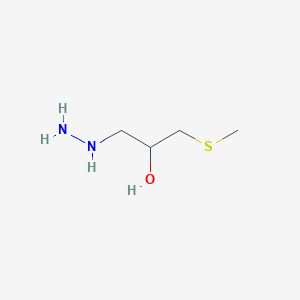
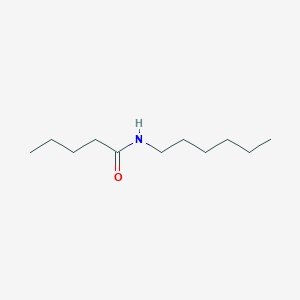
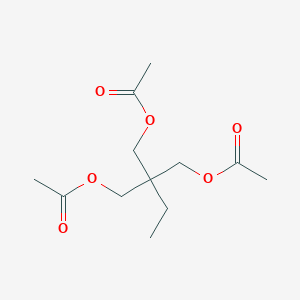
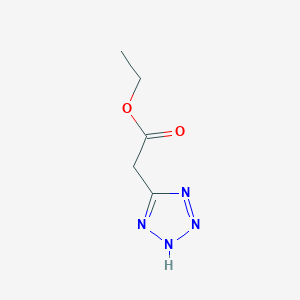
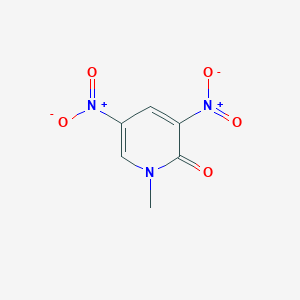
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
